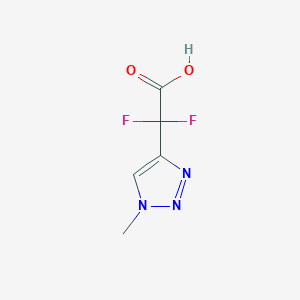

2,2-Difluoro-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid

Description

Properties

Molecular Formula |

C5H5F2N3O2 |

|---|---|

Molecular Weight |

177.11 g/mol |

IUPAC Name |

2,2-difluoro-2-(1-methyltriazol-4-yl)acetic acid |

InChI |

InChI=1S/C5H5F2N3O2/c1-10-2-3(8-9-10)5(6,7)4(11)12/h2H,1H3,(H,11,12) |

InChI Key |

YQHJANLQGUNASI-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(N=N1)C(C(=O)O)(F)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2,2-Difluoro-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid

General Synthetic Strategy

The synthesis of This compound typically involves two main components:

- Construction or introduction of the 1,2,3-triazole ring, often via azide-alkyne cycloaddition or other triazole-forming reactions.

- Installation of the difluoromethyl acetic acid moiety, usually through fluorination or incorporation of difluorinated building blocks.

The challenge lies in regioselective functionalization of the triazole ring and efficient incorporation of the difluoromethyl group with preservation of the acid functionality.

Synthesis of 1-Methyl-1H-1,2,3-Triazole Precursors

One common approach is to start from azidodifluoromethyl precursors and phenyl or alkyl alkynes to form the triazole ring.

- According to recent work on fluorinated azides, azidodifluoromethyl phenyl sulfone was synthesized on a multigram scale and used as a precursor for triazole synthesis via cycloaddition reactions.

- The triazole ring is typically formed under mild conditions, often catalyzed by copper(I) or metal-free methods, yielding 1,2,3-triazoles substituted at the 4-position.

Introduction of the Difluoroacetic Acid Group

The difluoroacetic acid moiety can be introduced by:

Specific Synthetic Routes

Route A: Alkylation and Epoxidation Followed by Ring Opening

- Starting from α-(1H-1,2,3-triazol-4-yl)-2,2-difluoroacetophenone, reaction with methyl sulfate or dimethyl sulfide under alkaline conditions generates the epoxy intermediate 1-[α-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole.

- The epoxy compound is then subjected to ring-opening reactions with nucleophiles to install the acetic acid functionality.

- This method operates under moderate temperatures (0-50 °C), with aqueous sodium hydroxide concentrations ranging from 10-50% for optimal yield.

Route B: Metal-Free Flow Synthesis of Triazole Acetic Acid Derivatives

- A novel metal-free process involves condensation reactions under continuous flow conditions to build the triazole ring and simultaneously introduce the acetic acid group in a sustainable manner.

- This approach avoids chromatography and isolation steps, improving atom economy and yield.

- The method is applicable to various triazole derivatives, including 1-methyl-1H-1,2,3-triazoles.

Route C: Corey–Chaykovsky Epoxidation and Ring Opening

- In a multi-step synthesis, α-benzotriazolyl ketones are converted to oxiranes (epoxides) using trimethylsulfoxonium iodide and sodium hydroxide, followed by ring-opening with triazoles or imidazoles.

- Although this method was developed for related azole derivatives, it can be adapted for 1,2,3-triazole systems.

- Microwave-assisted alkylation and epoxidation steps reduce reaction times and improve yields significantly.

Comparative Data Table of Preparation Methods

Mechanistic Insights and Optimization

- The epoxidation step using trimethylsulfoxonium iodide (TMSOI) generates a reactive oxirane intermediate that can be regioselectively opened by the nucleophilic nitrogen of the triazole ring.

- Microwave irradiation enhances reaction rates and yields by providing uniform heating and reducing side reactions.

- The choice of base and solvent significantly affects the regioselectivity and yield of alkylation and ring-opening steps. Potassium carbonate in acetonitrile and sodium hydroxide in aqueous media are common choices.

- Flow chemistry methods allow for better control of exothermic steps and handling of energetic intermediates, improving safety and scalability.

Summary and Recommendations

- The most efficient preparation of This compound involves initial formation of the 1,2,3-triazole ring followed by introduction of the difluoroacetic acid moiety via epoxidation and ring-opening strategies.

- Alkylation of triazoles with difluorinated ketones under alkaline conditions, followed by epoxidation with TMSOI and subsequent ring opening, provides a practical route with good yields and scalability.

- Metal-free continuous flow synthesis offers a sustainable alternative with high selectivity and safety but requires specialized equipment.

- Optimization of reaction parameters such as temperature, base concentration, and solvent choice is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the molecule.

Substitution: The fluorine atoms and the triazole ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2,2-Difluoro-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid has several scientific research applications:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors that interact with the triazole ring.

Materials Science: Its unique chemical properties make it suitable for the development of advanced materials, including polymers and coatings.

Biological Studies: The compound can be used in biochemical assays to study enzyme kinetics and inhibition.

Industrial Applications: It can be employed in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, modulating their activity. The fluorine atoms enhance the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key differences:

Key Comparative Insights:

Acidity and Electronic Effects: The difluoro substitution in the target compound lowers the pKa of the acetic acid group compared to non-fluorinated analogs (e.g., 2-(1-methyltriazol-4-yl)acetic acid), enhancing its ability to act as a hydrogen-bond donor or participate in ionic interactions .

Lipophilicity : The trifluoromethyl-substituted analog (CAS 1402411-43-1) exhibits higher lipophilicity (LogP ~1.5–2.0) than the methyl-substituted target compound (LogP ~0.5–1.0), influencing membrane permeability and pharmacokinetics .

Heterocycle Impact : Replacing the triazole with thiazole (CAS 794554-74-8) or pyrazolone (CAS 2059945-32-1) alters ring electronics and hydrogen-bonding capacity, which may affect target selectivity in biological systems .

Applications : Triazole derivatives are prominent in drug discovery (e.g., LPAR1 antagonists in ). The target compound’s fluorine atoms and methyl group may optimize bioavailability compared to bulkier analogs like the biphenyl-iodo derivative (CAS 1155459-62-3) .

Biological Activity

2,2-Difluoro-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid (CAS Number: 1862908-40-4) is a fluorinated organic compound characterized by its unique triazole structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.

The molecular formula of this compound is CHFNO, with a molecular weight of 177.11 g/mol. The presence of fluorine atoms and the triazole ring imparts distinctive chemical properties that enhance its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 177.11 g/mol |

| CAS Number | 1862908-40-4 |

Biological Activity Overview

The biological activity of compounds containing the 1,2,3-triazole moiety has been extensively studied. These compounds exhibit a range of pharmacological effects including:

- Antimicrobial Activity : Triazole derivatives have shown effectiveness against various bacterial and fungal strains.

- Anticancer Properties : Several studies indicate that triazole-containing compounds can induce apoptosis in cancer cells and inhibit tumor growth.

- Enzyme Inhibition : The triazole ring has been associated with the inhibition of acetylcholinesterase (AChE), which is relevant in neurodegenerative disease research.

The mechanism through which this compound exerts its biological effects may involve:

- Binding to Enzymes : The nitrogen atoms in the triazole ring can interact with metal ions or active sites of enzymes.

- Stabilization of Biological Membranes : The fluorine atoms enhance lipophilicity, facilitating membrane penetration and interaction with cellular targets.

- Induction of Apoptosis : Evidence suggests that this compound can trigger apoptotic pathways in cancer cells.

Anticancer Activity

A study highlighted the cytotoxic effects of various triazole derivatives on human cancer cell lines. Specifically, compounds similar to this compound demonstrated significant inhibition of cell proliferation in MCF-7 (breast cancer) and U937 (monocytic leukemia) cell lines.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Triazole Derivative A | 15.63 | MCF-7 |

| Triazole Derivative B | <10 | U937 |

| 2,2-Difluoro... | TBD | TBD |

Antimicrobial Activity

Research indicates that triazole derivatives exhibit broad-spectrum antimicrobial activity. The compound's ability to inhibit fungal growth was particularly noted against strains such as Candida albicans and Aspergillus niger.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.